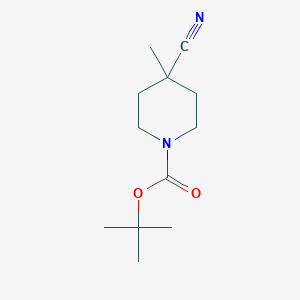

tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate

Overview

Description

“tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C12H20N2O2 . It is used in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a molecular weight of 224.299 and a density of 1.1±0.1 g/cm3 . The exact mass is 224.152481 .Physical and Chemical Properties Analysis

“this compound” has a boiling point of 327.9±35.0 °C at 760 mmHg . It has a flash point of 152.1±25.9 °C . The LogP value is 1.42, indicating its lipophilicity .Scientific Research Applications

Synthesis of Protein Tyrosine Kinase Inhibitors : tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate is utilized as an intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor, CP-690550. A method yielding an 80.2% total yield is achieved through a series of steps starting from 4-methylpyridinium and involving SN2 substitution, borohydride reduction, oxidation, and debenzylation with Pd/C catalyst, followed by acylation (Chen Xin-zhi, 2011).

Intermediate for Anticancer Drugs : tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs. It is synthesized from piperidin-4-ylmethanol and involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, yielding a total yield of 71.4%. This compound is part of the PI3K/AKT/mTOR pathway in cancer treatment and is used in developing drugs for depression, cerebral ischemia, and as a potential analgesic (Binliang Zhang et al., 2018).

Synthesis of Cyclopropanecarboxylates : tert-Butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates are synthesized using LiN(i-Pr)2 and t-BuLi, respectively. These compounds, after reactions with alkyl halides, aldehydes, acyl chlorides, and heteroelectrophiles, produce α-substituted BHT esters. These can be further processed into corresponding carboxylic acids or reduced to cyclopropanemethanols (R. Häner et al., 1986).

Synthesis of Ibrutinib and CDK9 Inhibitors : tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate and derivatives are used in treating tumor viruses. This research describes a synthesis route for key intermediates in synthesizing CDK9 inhibitors and Ibrutinib, involving Boc anhydride protection, oxidation, and reduction (Xiaohan Hu et al., 2019).

Synthesis of Vandetanib Intermediate : tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in Vandetanib synthesis. It is synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution, yielding a total yield of 20.2% (Min Wang et al., 2015).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .

Properties

IUPAC Name |

tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-7-5-12(4,9-13)6-8-14/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREJUXWEWOVHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676502 | |

| Record name | tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530115-96-9 | |

| Record name | tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-Cyclopropylethyl)amino]propanenitrile](/img/structure/B1372359.png)

![6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1372366.png)